sodium;(3-methylphenyl)methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

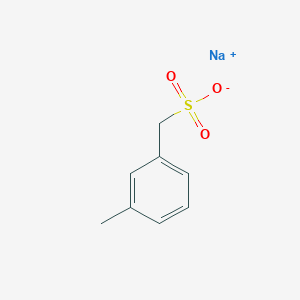

Sodium (3-methylphenyl)methanesulfonate is an organic compound with the molecular formula C8H11NaO3S. It is a sodium salt of methanesulfonic acid, where the sulfonate group is attached to a 3-methylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Sodium (3-methylphenyl)methanesulfonate can be synthesized through the sulfonation of 3-methylphenylmethanol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, and the product is isolated by crystallization or extraction .

Industrial Production Methods

In industrial settings, the production of sodium (3-methylphenyl)methanesulfonate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure the high purity of the final product .

化学反应分析

Types of Reactions

Sodium (3-methylphenyl)methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .

科学研究应用

Organic Synthesis

Role as a Reagent:

Sodium (3-methylphenyl) methanesulfonate is primarily utilized as a reagent in organic synthesis. It serves as a sulfonate leaving group in nucleophilic substitution reactions, which are essential for the formation of various organic compounds. The compound's low toxicity makes it an attractive alternative to other sulfonate reagents, allowing for safer handling in laboratory settings .

Case Study:

A notable application involves the synthesis of aryl sulfonates, where sodium (3-methylphenyl) methanesulfonate is used to facilitate the introduction of sulfonate groups into aromatic compounds. This process is crucial in creating intermediates for pharmaceuticals and agrochemicals, demonstrating the compound's versatility in synthetic organic chemistry .

Pharmaceutical Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID):

Sodium (3-methylphenyl) methanesulfonate has been explored for its potential use as a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory properties make it suitable for developing medications aimed at treating pain and inflammation .

Research Findings:

Recent studies indicate that compounds similar to sodium (3-methylphenyl) methanesulfonate exhibit significant inhibition of cyclooxygenase enzymes, which are involved in the inflammatory process. This characteristic positions it as a candidate for further pharmaceutical development .

Electrochemical Applications

Electrolyte in Batteries:

The compound has been investigated for its application as an electrolyte in lithium-ion batteries. The high solubility of its salts and favorable electrochemical stability contribute to improved performance metrics in battery systems .

Benefits:

Using sodium (3-methylphenyl) methanesulfonate-based electrolytes can enhance the conductivity and overall efficiency of battery systems while offering a more environmentally friendly alternative compared to traditional electrolytes that may contain harmful components .

Industrial Applications

Surfactant Properties:

Sodium (3-methylphenyl) methanesulfonate exhibits surfactant properties, making it useful in various industrial applications such as detergents and cleaning agents. Its ability to reduce surface tension aids in the formulation of effective cleaning products that require lower concentrations of active ingredients while maintaining efficacy .

Case Study:

In one industrial application, sodium (3-methylphenyl) methanesulfonate was incorporated into formulations designed for oil recovery processes. Its surfactant properties facilitated the mobilization of oil droplets, improving extraction efficiency from reservoirs .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitutions | Low toxicity; versatile in reactions |

| Pharmaceuticals | Potential NSAID | Anti-inflammatory properties |

| Electrochemistry | Electrolyte in lithium-ion batteries | Improved conductivity; environmentally friendly |

| Industrial Surfactants | Cleaning agents and oil recovery | Effective at lower concentrations |

作用机制

The mechanism of action of sodium (3-methylphenyl)methanesulfonate involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophiles in the target molecules. This interaction can lead to the modification of the target molecules, affecting their function and activity .

相似化合物的比较

Similar Compounds

Methanesulfonic Acid: A simpler compound with similar sulfonate functionality but without the 3-methylphenyl group.

Ethyl Methanesulfonate: Another sulfonate ester with different alkyl groups attached to the sulfonate moiety.

Uniqueness

Sodium (3-methylphenyl)methanesulfonate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other sulfonate compounds may not be effective .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium (3-methylphenyl)methanesulfonate with high purity?

Synthesis typically involves sulfonation of 3-methylbenzyl derivatives followed by neutralization with sodium hydroxide. Key steps include optimizing reaction temperature (e.g., 60–80°C for sulfonic acid formation) and using trifluoromethanesulfonate intermediates to enhance yield . Purification may involve recrystallization from aqueous ethanol or column chromatography. Ensure stoichiometric control to avoid byproducts like sodium sulfate or residual sulfonic acids .

Q. How can researchers characterize the structural integrity of sodium (3-methylphenyl)methanesulfonate using spectroscopic techniques?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) on the phenyl ring. The sulfonate group (SO₃⁻) does not protonate but influences neighboring shifts .

- IR Spectroscopy : Confirm sulfonate presence via asymmetric S-O stretching (1180–1200 cm⁻¹) and symmetric stretching (1040–1060 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M–Na]⁻ ion for CH₃C₆H₄SO₃⁻) .

Q. What are the critical parameters for ensuring the purity of sodium (3-methylphenyl)methanesulfonate in pharmaceutical research?

- pH Testing : Ensure aqueous solutions (1% w/v) have pH 6.5–8.5 to confirm absence of acidic/basic impurities .

- Heavy Metal Analysis : Use ICP-MS or colorimetric assays to limit contaminants (e.g., <30 ppm Pb) .

- Clarity Tests : A 10% aqueous solution should remain colorless and particle-free .

Advanced Research Questions

Q. How can solubility challenges of sodium (3-methylphenyl)methanesulfonate in aqueous and organic solvents be addressed for experimental applications?

Solubility is influenced by electrolyte concentration and temperature. For aqueous systems, use phosphate buffers (pH 7.4) or ionic liquids to enhance dissolution . In organic media, polar aprotic solvents (e.g., DMSO) or surfactant-assisted micellar systems improve dispersion. Pre-saturation studies at 25–60°C are recommended to identify optimal conditions .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of sodium (3-methylphenyl)methanesulfonate in cross-coupling reactions?

Contradictions often arise from competing pathways (e.g., nucleophilic vs. electrophilic behavior). Control experiments should:

- Vary catalysts (e.g., Pd vs. Cu) to assess ligand effects .

- Monitor reaction intermediates via in-situ Raman or HPLC to identify side products .

- Compare reactivity with structurally related compounds (e.g., non-fluorinated sulfonates) to isolate electronic effects .

Q. How does the electronic influence of the 3-methylphenyl group affect the sulfonate anion's stability and reactivity in catalytic processes?

The electron-donating methyl group stabilizes the sulfonate anion via resonance, reducing its nucleophilicity but enhancing thermal stability. This is critical in catalytic cycles where anion stability impacts turnover frequency. X-ray crystallography (e.g., C–S bond length analysis) and DFT calculations can quantify these effects . Comparative studies with 4-methyl isomers may further elucidate steric contributions .

Q. Methodological Considerations

属性

IUPAC Name |

sodium;(3-methylphenyl)methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAMPWVXFRSBIP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。